molecular formula C33H25N7 B13442444 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole

5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole

Cat. No.: B13442444
M. Wt: 519.6 g/mol
InChI Key: ZIKZMAFZWVVHPT-UHFFFAOYSA-N
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Description

5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole is a chemical compound known for its presence as an impurity in certain sartan medications. This compound has garnered attention due to its potential mutagenic properties, which have led to recalls of contaminated pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole typically involves the introduction of an azido group to a biphenyl structure. This can be achieved through a series of organic reactions, including nucleophilic substitution and azidation reactions. The reaction conditions often require the use of solvents like methanol and water, and the process may involve heating and stirring to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound is closely monitored to ensure that the levels of the azido impurity remain within acceptable limits. This involves stringent quality control measures and adherence to regulatory guidelines, such as those outlined in the ICH M7 guidelines for the control of DNA-reactive impurities in pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield amines, while oxidation can produce nitro compounds .

Mechanism of Action

The mutagenic effects of 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole are believed to result from its ability to interact with DNA, causing mutations. The azido group can form reactive intermediates that can damage DNA, leading to mutations and potentially increasing the risk of cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole apart is its specific structure and the regulatory attention it has received due to its presence in sartan medications. Its detection and quantification are critical for ensuring the safety of these pharmaceutical products .

Properties

Molecular Formula

C33H25N7

Molecular Weight

519.6 g/mol

IUPAC Name

5-[2-[4-(azidomethyl)phenyl]phenyl]-2-trityltetrazole

InChI

InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2

InChI Key

ZIKZMAFZWVVHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-]

Origin of Product

United States

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